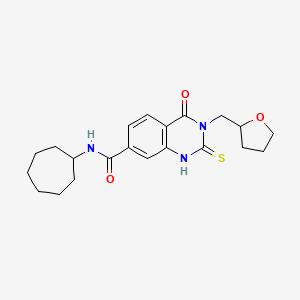

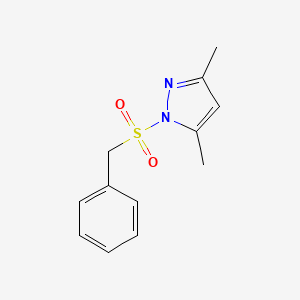

![molecular formula C9H16N2O3S B2454318 5-(吡咯烷-1-磺酰基)-2-氧杂-5-氮杂双环[2.2.1]庚烷 CAS No. 2034377-70-1](/img/structure/B2454318.png)

5-(吡咯烷-1-磺酰基)-2-氧杂-5-氮杂双环[2.2.1]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It might include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity .科学研究应用

Organocatalysis

In organic chemistry, 5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has been employed in an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows rapid access to bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity. These compounds find utility in synthetic chemistry and drug discovery.

Drug Discovery

The same reaction provides synthetically useful bicyclo[2.2.1]heptane-1-carboxylates . Their mild, metal-free synthesis conditions make them amenable to large-scale preparation. Researchers have explored their relevance in pharmaceutical activities, facilitating drug discovery efforts.

作用机制

Target of Action

Similar compounds have been found to exhibit inhibitory activity against egfr wt, egfr l858r, and vegfr-2 . These targets play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.

Mode of Action

It is suggested that it may act by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . This balance is crucial for normal motor function and could potentially be exploited for therapeutic purposes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of EGFR can disrupt the MAPK signaling pathway, leading to decreased cell proliferation . Additionally, the compound has been found to decrease Bcl-2 protein and activate pro-apoptotic genes Bax and P53, suggesting involvement in the apoptosis pathway .

Pharmacokinetics

In silico admet prediction for a similar compound indicated that it obeys the lipinski rule of five and the veber rule, with no pains alarms and moderately soluble properties . These properties suggest good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound has been found to exhibit anti-proliferative activity and induce apoptosis in vitro . It has shown significant inhibitory effects against several human cancer cell lines, with more sensitivity to MCF-7 . Furthermore, it has been observed to arrest and inhibit the growth of MCF-7 cells in the S phase .

安全和危害

未来方向

属性

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3S/c12-15(13,10-3-1-2-4-10)11-6-9-5-8(11)7-14-9/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZHKPCMZZJQMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CC3CC2CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

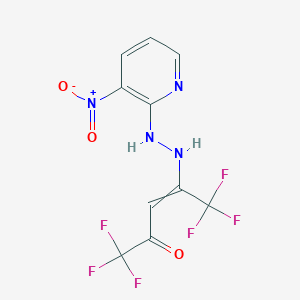

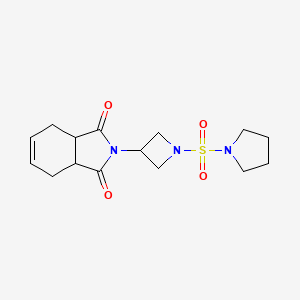

![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)

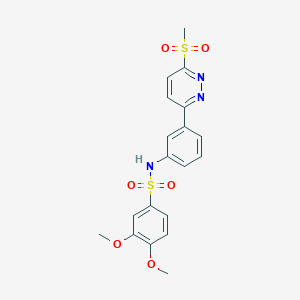

![2-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2454243.png)

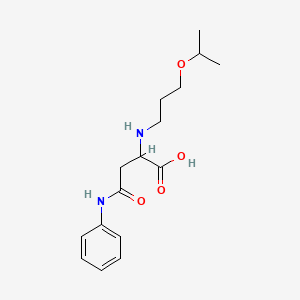

![5-{[3-(dimethylamino)propyl]amino}-9-(4-methylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2454247.png)

![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)

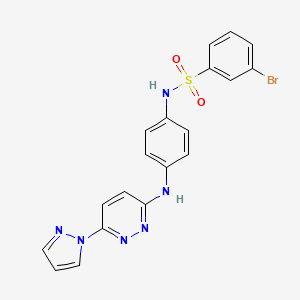

![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)

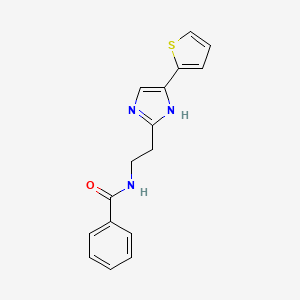

![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2454254.png)